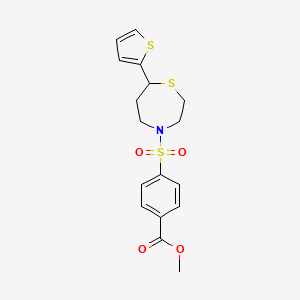

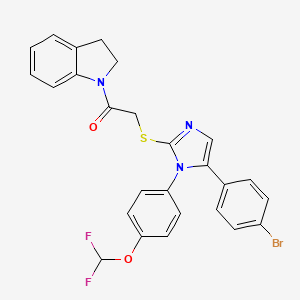

3-(4-Benzhydrylpiperazino)-5-(trifluoromethyl)-2-pyridinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-Benzhydrylpiperazino)-1,1,1-trifluoropropan-2-ol” is a specialty product for proteomics research . It has a molecular formula of C20H23F3N2O and a molecular weight of 364.40 .

Synthesis Analysis

A series of 1 – (4 -Benzhydryl piperazin-1-yl) -3- (mono -substituted) propan-1-one and N – (substituted) – 2 – (4 –benz-hydrylpiperazin – 1 – yl) acetamide were designed, synthesized and evaluated for their anticonvulsant and neurotoxicity activity .Molecular Structure Analysis

The molecular structure of the synthesized compounds was elucidated by spectral and elemental analysis .Scientific Research Applications

Synthesis and Antimicrobial Activity

A novel approach in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been demonstrated, showing potential in the field of antimicrobial research. By employing a one-pot, three-component reaction involving an aldehyde, malononitrile, and benzamidine hydrochloride, researchers have synthesized 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives. These compounds were then transformed into 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives through an efficient reaction with hydrazine hydrate, indicating their significant antibacterial activity (Rostamizadeh et al., 2013).

Advanced Material Synthesis

Research into the development of high-efficiency sky blue-to-green fluorescent emitters for organic light-emitting devices (OLEDs) has utilized pyridinecarbonitrile derivatives. A series of 3-pyridinecarbonitrile-based thermally activated delayed fluorescent (TADF) emitters have shown significant potential in realizing low-drive-voltage OLEDs, contributing to the advancement of material science in lighting and display technologies (Masuda et al., 2019).

Inhibitors for Therapeutic Applications

The compound FYX-051, a 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile, has been identified as a potent inhibitor of xanthine oxidoreductase (XOR), showcasing a novel mechanism of both competitive and mechanism-based inhibition. This discovery opens new avenues for the clinical treatment of conditions like hyperuricemia, providing a promising candidate for further pharmaceutical development (Matsumoto et al., 2011).

Crystal Engineering and Supramolecular Assemblies

Studies in crystal engineering have leveraged compounds such as 1,2,4,5-benzenetetracarboxylic acid to synthesize supramolecular assemblies with aza donor molecules. These complexes, characterized by single-crystal X-ray diffraction methods, divide into host-guest systems and assemblies with infinite molecular tapes, contributing valuable insights into the design and synthesis of advanced materials (Arora & Pedireddi, 2003).

properties

IUPAC Name |

3-(4-benzhydrylpiperazin-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3N4/c25-24(26,27)20-15-22(21(16-28)29-17-20)30-11-13-31(14-12-30)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,15,17,23H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJWJKVICDAPCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=CC(=C2)C(F)(F)F)C#N)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Benzhydrylpiperazino)-5-(trifluoromethyl)-2-pyridinecarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2699144.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone](/img/structure/B2699148.png)

![1-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide](/img/structure/B2699154.png)

![2-(benzylthio)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2699155.png)

![2,5-Dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2699158.png)

![2-[4-(2-Morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2699160.png)

![N-(2-(1H-indol-3-yl)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2699162.png)